molecular formula C12H6Cl4 B1594518 2,3',4',6-Tetrachlorobiphenyl CAS No. 41464-46-4

2,3',4',6-Tetrachlorobiphenyl

Cat. No.: B1594518
CAS No.: 41464-46-4
M. Wt: 292 g/mol
InChI Key: WYVBETQIUHPLFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3’,4’,6-Tetrachlorobiphenyl is a member of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals known for their environmental persistence and potential health hazards. These compounds were widely used in various industrial applications due to their chemical stability and insulating properties. their production was banned in many countries in the late 20th century due to their toxic effects and environmental persistence .

Mechanism of Action

Target of Action

2,3’,4’,6-Tetrachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the aryl hydrocarbon receptor . This receptor plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .

Biochemical Pathways

It is known that the compound’s interaction with the aryl hydrocarbon receptor can disrupt various cellular processes, including those involved in cell cycle regulation, immune response, and cellular differentiation .

Pharmacokinetics

The pharmacokinetic properties of 2,3’,4’,6-Tetrachlorobiphenyl, like other PCBs, are characterized by their persistence in the environment and bioaccumulation in animal tissue . They are resistant to environmental degradation through photolytic, biological, or chemical processes . .

Result of Action

The molecular and cellular effects of 2,3’,4’,6-Tetrachlorobiphenyl’s action are diverse due to its interaction with the aryl hydrocarbon receptor. This can lead to a wide range of potential health effects, including endocrine disruption . PCBs have been found to bioaccumulate and cause harmful health effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3’,4’,6-Tetrachlorobiphenyl. For instance, temperature has been shown to influence the microbial dechlorination of similar compounds . Furthermore, the compound’s persistence in the environment means that it can remain bioactive for extended periods, potentially leading to long-term exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3’,4’,6-Tetrachlorobiphenyl can be synthesized through the chlorination of biphenyl. The process involves the electrophilic halogenation of biphenyl with chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out under controlled conditions to ensure the selective substitution of chlorine atoms at the desired positions on the biphenyl ring .

Industrial Production Methods

Industrial production of polychlorinated biphenyls, including 2,3’,4’,6-Tetrachlorobiphenyl, involved the direct chlorination of biphenyl in a batch or continuous process. The reaction conditions, such as temperature, pressure, and chlorine concentration, were carefully controlled to achieve the desired degree of chlorination. The resulting mixture of chlorinated biphenyls was then separated and purified using techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2,3’,4’,6-Tetrachlorobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and zinc dust. The reaction is typically carried out under mild conditions to prevent over-reduction.

    Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.

Major Products

Scientific Research Applications

2,3’,4’,6-Tetrachlorobiphenyl has been extensively studied for its environmental and biological effects. Some of its scientific research applications include:

Comparison with Similar Compounds

2,3’,4’,6-Tetrachlorobiphenyl is one of many polychlorinated biphenyls. Similar compounds include:

Properties

IUPAC Name

1,2-dichloro-4-(2,6-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4/c13-8-5-4-7(6-11(8)16)12-9(14)2-1-3-10(12)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVBETQIUHPLFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=CC(=C(C=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074154
Record name 2,3',4',6-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41464-46-4
Record name 2,3′,4′,6-Tetrachlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41464-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3',4',6-Tetrachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041464464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3',4',6-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3',4',6-TETRACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JU58G586T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3',4',6-Tetrachlorobiphenyl
Reactant of Route 2
Reactant of Route 2
2,3',4',6-Tetrachlorobiphenyl
Reactant of Route 3
Reactant of Route 3
2,3',4',6-Tetrachlorobiphenyl
Reactant of Route 4
Reactant of Route 4
2,3',4',6-Tetrachlorobiphenyl
Reactant of Route 5
Reactant of Route 5
2,3',4',6-Tetrachlorobiphenyl
Reactant of Route 6
Reactant of Route 6
2,3',4',6-Tetrachlorobiphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.